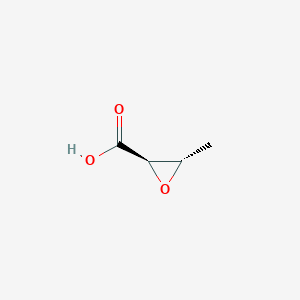
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. The presence of both an oxirane (epoxide) ring and a carboxylic acid group makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides in the presence of acidic or basic catalysts to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs bioresolution techniques using specific enzymes or microbial strains to achieve high enantioselectivity. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum has been reported to produce high enantioselectivity in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid can undergo oxidation reactions to form corresponding diols or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and as a building block for active pharmaceutical ingredients.
Biological Studies: It is employed in studying enzyme mechanisms and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in polymer synthesis
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in enzyme inhibition studies and in the design of enzyme inhibitors.
Comparison with Similar Compounds
rac-(2R,3S)-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structural framework but differs in the presence of a pyrrolidine ring instead of an oxirane ring.
(2R,3S)-isocitric acid: Another compound with similar stereochemistry but different functional groups, used in biochemical studies.
Uniqueness: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is unique due to its combination of an epoxide ring and a carboxylic acid group, which provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
50468-19-4; 96150-05-9 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.089 |
IUPAC Name |
(2R,3S)-3-methyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3+/m0/s1 |
InChI Key |
SEDGGCMDYFKAQN-STHAYSLISA-N |
SMILES |
CC1C(O1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















